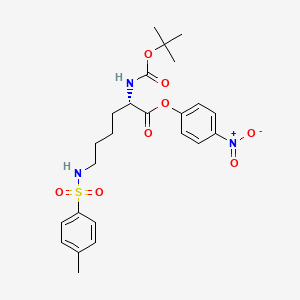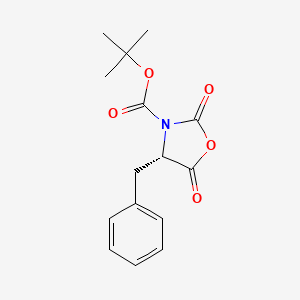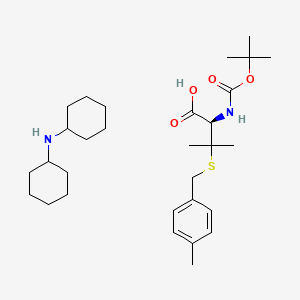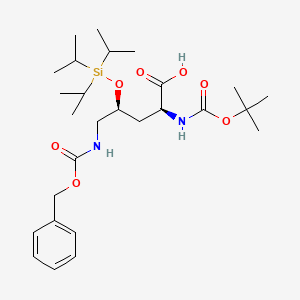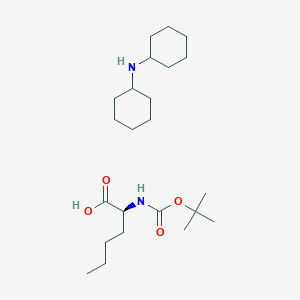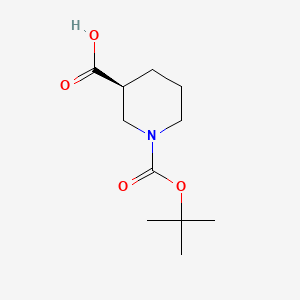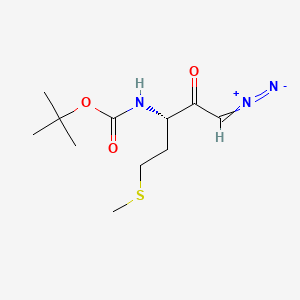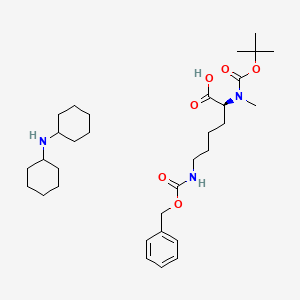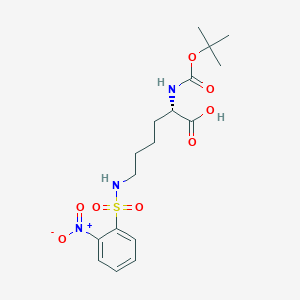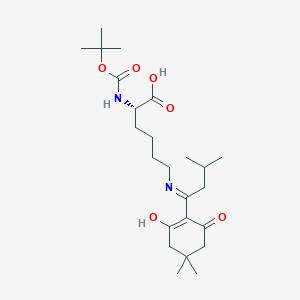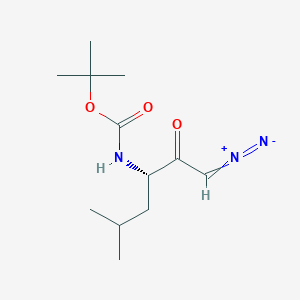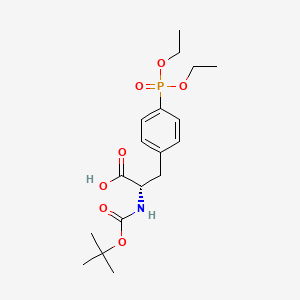
Boc-4-phosphono-Phe(Et)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-phosphono-Phe(Et)2-OH, also known as Nα-Boc-4-(diethoxyphosphinyl)-L-phenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phosphono group attached to the phenyl ring of phenylalanine. This compound is primarily used in peptide synthesis and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Boc-4-phosphono-Phe(Et)2-OH, also known as (2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic peptide
Mode of Action
It belongs to the class of phosphonate-containing peptides, which are known to interact with their targets by mimicking the transition state of the reaction they inhibit, leading to changes in the target’s function .
Biochemical Pathways
As a synthetic peptide, it may interact with various biochemical pathways depending on its specific targets .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
As a synthetic peptide, its effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-phosphono-Phe(Et)2-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Phosphorylation: The phenyl ring is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. The use of environmentally friendly solvents and green chemistry principles, such as microwave-assisted synthesis and water-based reactions, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-4-phosphono-Phe(Et)2-OH undergoes various chemical reactions, including:
Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
Boc-4-phosphono-Phe(Et)2-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of phosphopeptides and as a building block in peptide synthesis.
Biology: Employed in the study of protein phosphorylation and signal transduction pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-purity peptides for pharmaceutical and biotechnological applications
Comparison with Similar Compounds
Similar Compounds
Boc-4-phosphono-Tyr(Et)2-OH: Similar structure with a phosphono group on tyrosine.
Boc-4-phosphono-Ser(Et)2-OH: Similar structure with a phosphono group on serine.
Fmoc-4-phosphono-Phe(Et)2-OH: Similar structure with a different protecting group (Fmoc) instead of Boc
Uniqueness
Boc-4-phosphono-Phe(Et)2-OH is unique due to its specific combination of the Boc protecting group and the phosphono group on phenylalanine. This combination provides distinct chemical properties and reactivity, making it valuable in peptide synthesis and research applications .
Properties
IUPAC Name |
(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIIAFPKBOKZSW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
